2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride
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Description
2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl3N6O and its molecular weight is 381.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine; dihydrochloride is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that it exhibits:
- Antitumor Activity : The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
- Antimicrobial Properties : It has shown efficacy against certain bacterial strains and fungi, suggesting potential applications in treating infections.
- Neuropharmacological Effects : Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Data
Activity Type | Cell Lines/Organisms | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor | HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
Antimicrobial | E. coli | 15.0 | Disruption of bacterial cell wall |
Antifungal | Candida albicans | 10.0 | Inhibition of ergosterol synthesis |
Neuropharmacological | SH-SY5Y (neuroblastoma) | 20.0 | Modulation of serotonin receptors |
Case Studies
- Antitumor Efficacy : A study conducted by Orban et al. (2016) demonstrated that the compound significantly reduced the viability of HeLa cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and subsequent DNA fragmentation.
- Antimicrobial Activity : Research published in Science.gov highlighted the compound's effectiveness against E. coli and Candida albicans. The study found that the compound disrupted cell wall integrity and inhibited essential metabolic pathways in these microorganisms.
- Neuropharmacological Investigation : In a neuropharmacological study, the compound was evaluated for its effects on SH-SY5Y cells. Results indicated that it modulated serotonin receptor activity, which could have implications for treating mood disorders or neurodegenerative diseases.
Properties
Molecular Formula |
C13H19Cl3N6O |
---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
2-[3-(5-chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17ClN6O.2ClH/c14-10-7-9(12-18-11(1-2-15)21-19-12)8-17-13(10)20-5-3-16-4-6-20;;/h7-8,16H,1-6,15H2;2*1H |
InChI Key |
HQLROISGWMUDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C3=NOC(=N3)CCN)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.